Methyl 6-cyano-2-methoxynicotinate
Description
Methyl 6-cyano-2-methoxynicotinate is a pyridine derivative characterized by a methoxy group at position 2 and a cyano substituent at position 6, with a methyl ester functionalizing the carboxyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its electron-withdrawing cyano group and electron-donating methoxy group create unique electronic and steric effects, influencing reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-cyano-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)4-3-6(5-10)11-8/h3-4H,1-2H3 |
InChI Key |
IPSVINBSQOYNSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyanation
A palladium-mediated approach enables efficient cyanation. For example, methyl 2-methoxy-6-bromonicotinate undergoes cyanation using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a phosphine ligand. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 70–85%. Key advantages include high regioselectivity and compatibility with sensitive functional groups.
Typical Procedure :
Copper-Mediated Cyanation
Copper(I) cyanide (CuCN) serves as a cost-effective alternative. In one protocol, methyl 2-methoxy-6-bromonicotinate reacts with CuCN and L-proline in DMF at 120°C for 12 hours, yielding 65–75% of the target compound. The ligand enhances reactivity by stabilizing intermediates, while elevated temperatures drive complete conversion.
Direct Cyanation via Diazonium Intermediates
A two-step diazotization-cyanation sequence is effective for introducing the cyano group.
Diazonium Salt Formation
Methyl 2-methoxy-6-aminonicotinate is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium salt. Subsequent reaction with copper(I) cyanide in aqueous medium replaces the amino group with a cyano group, yielding 60–70% product.
Optimization Insights :
- Excess CuCN (2.0 eq) minimizes byproduct formation.
- Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
Functional Group Interconversion
Hydrolysis of Trifluoromethyl Groups
Methyl 2-methoxy-6-trifluoromethylnicotinate undergoes hydrolysis using sodium methoxide (NaOMe) in methanol, followed by acid workup to yield the carboxylic acid. Subsequent treatment with ammonium carbonate and dehydration agents (e.g., PCl₅) introduces the cyano group, though this method is less efficient (40–50% yield).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Palladium-catalyzed | Methyl 2-methoxy-6-bromonicotinate | Pd(PPh₃)₄, Zn(CN)₂, DMF, 90°C | 70–85% | High selectivity, scalable |
| Copper-mediated | Methyl 2-methoxy-6-bromonicotinate | CuCN, L-proline, DMF, 120°C | 65–75% | Cost-effective, ligand-assisted |
| Diazonium cyanation | Methyl 2-methoxy-6-aminonicotinate | NaNO₂/HCl, CuCN, H₂O/MeCN, 0–25°C | 60–70% | Avoids halogenated precursors |
| Trifluoromethyl hydrolysis | Methyl 2-methoxy-6-CF₃-nicotinate | NaOMe/MeOH, NH₄CO₃, PCl₅ | 40–50% | Utilizes stable intermediates |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyano-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like methyl iodide and potassium carbonate in N,N-dimethylformamide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 6-cyano-2-methoxynicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-cyano-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key structural analogues include:
Structural Insights :
- Cyano vs. Chloro: The cyano group in this compound is more electron-withdrawing than chloro, leading to greater ring deactivation. This reduces electrophilic substitution reactivity but enhances nucleophilic attack at the cyano site .
- Methoxy Positioning: The 2-methoxy group in this compound provides steric hindrance, slowing hydrolysis of the ester compared to non-methoxy analogues .
Physicochemical Properties
- Solubility: The cyano group increases polarity compared to methyl or chloro substituents, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing water solubility.
- Stability : The methoxy group at position 2 likely stabilizes the ester against hydrolysis relative to unsubstituted esters, as seen in Methyl 6-chloro-2-methoxynicotinate .
- Melting Point: Expected to be higher than methyl-substituted analogues (e.g., Methyl 6-methylnicotinate) due to stronger intermolecular interactions from the cyano group .
Biological Activity
Enzyme Inhibition and Receptor Interactions
Methyl 6-cyano-2-methoxynicotinate has shown promising results in studies related to enzyme inhibition and receptor interactions. The compound's unique structure, characterized by a cyano group at the 6-position and a methoxy group at the 2-position of the nicotinic acid structure, contributes to its biological activity.
The biological activity of this compound is primarily attributed to two key structural features:
- Cyano group: Facilitates interactions with biological targets
- Methoxy group: Enhances lipophilicity, aiding in membrane permeability
These structural elements allow the compound to engage in hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and receptor functions.
Potential Therapeutic Applications
Research has indicated that this compound may have applications in various therapeutic areas:
Anti-inflammatory Properties
Studies have suggested that the compound may possess anti-inflammatory properties, although further research is needed to fully elucidate its mechanism of action in this context.
Anticancer Potential
Preliminary investigations have shown promising results regarding the compound's potential anticancer properties. However, more comprehensive studies are required to confirm these findings and determine the specific types of cancer that may be targeted.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table presents a comparison of key properties:
| Compound | Structural Similarity | Biological Activity | Distinguishing Features |
|---|---|---|---|
| This compound | - | Enzyme inhibition, Receptor interactions | Unique positioning of cyano and methoxy groups |
| Methyl 6-methylnicotinate | Similar nicotinate structure | Peripheral vasodilation | Lacks cyano group, different substituent at 6-position |
| Other nicotinic acid derivatives | Similar core structure | Varied | Different substituents and positioning |
The unique arrangement of functional groups in this compound imparts distinct chemical reactivity and biological properties, making it particularly valuable for targeted research applications.
Case Study: Methyl 6-methylnicotinate
A study on methyl 6-methylnicotinate, a structurally similar compound, demonstrated its ability to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This suggests that this compound may also have vascular effects, although its specific action would likely differ due to the presence of the cyano and methoxy groups.
Molecular Modeling Studies
Molecular modeling experiments have been conducted to investigate the binding interactions between similar compounds and their biological targets. For instance, a study on (phenylsulfonamido-methyl)nicotines and (phenylsulfonamido-methyl)thiazoles revealed that structural modifications could significantly impact their inhibitory activities against enzymes such as 11β-HSD1 .
Future Research Directions
To fully understand the biological activity of this compound, future research should focus on:
- Comprehensive enzyme inhibition assays
- Receptor binding studies
- In vivo studies to assess pharmacokinetics and pharmacodynamics
- Investigation of potential synergistic effects with other bioactive compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
